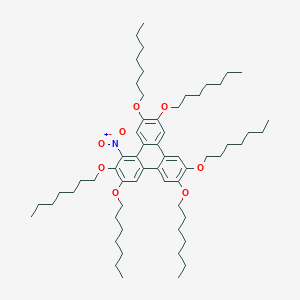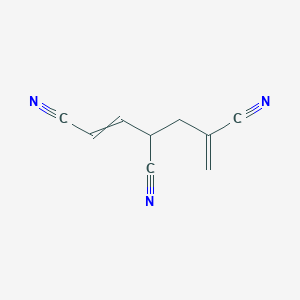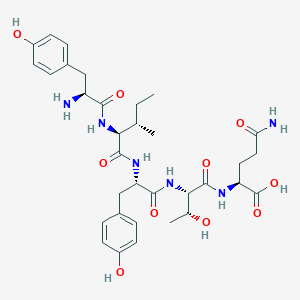![molecular formula C117H210N6O6 B14258666 N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine CAS No. 182615-10-7](/img/structure/B14258666.png)
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine, featuring three triazine rings substituted with long alkoxy chains, imparts distinct physical and chemical properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with 3,4-bis(hexadecyloxy)aniline. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the formation of intermediate mono- and di-substituted triazines, which are subsequently converted to the trisubstituted product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of substituted triazines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Condensation Reactions: It can form condensation products with aldehydes and ketones under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides, amines, and halides. The reactions are typically carried out under reflux conditions in organic solvents such as dichloromethane, tetrahydrofuran, or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted triazines with diverse functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. The long alkoxy chains may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is unique due to its long alkoxy chains, which impart distinct physical and chemical properties. These properties enhance its stability, solubility, and potential for various applications compared to other triazine derivatives .
Propiedades
Número CAS |
182615-10-7 |
|---|---|
Fórmula molecular |
C117H210N6O6 |
Peso molecular |
1797.0 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tris(3,4-dihexadecoxyphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C117H210N6O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-97-124-109-94-91-106(103-112(109)127-100-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)118-115-121-116(119-107-92-95-110(125-98-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)113(104-107)128-101-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)123-117(122-115)120-108-93-96-111(126-99-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)114(105-108)129-102-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h91-96,103-105H,7-90,97-102H2,1-6H3,(H3,118,119,120,121,122,123) |
Clave InChI |
PUEWYUZXYQMPJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)NC4=CC(=C(C=C4)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


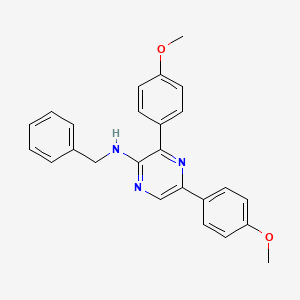
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)


![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
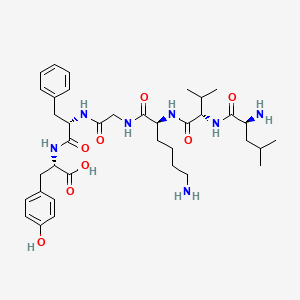
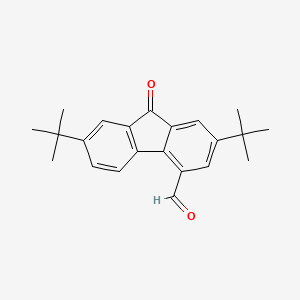
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)

